REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH2:11]O)=[CH:9][CH:8]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.[C-]#N.[K+].[OH-:30].[Na+].[CH2:32]([OH:34])C>C(Cl)Cl.O.CS(C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH2:11][C:32]([OH:34])=[O:30])=[CH:9][CH:8]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature till the TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
added drop wise over 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material (3 hrs)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to produce yellow oil
|
Type
|
CUSTOM
|
Details
|
the oil produced
|
Type
|
TEMPERATURE
|
Details
|
it was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
WASH
|
Details
|
solid was washed with 50 ml water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 30 ml of conc. HCl
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 48 hr
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
charcoal was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The HCl was evaporated
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
EXTRACTION
|
Details
|
while extracting with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the ethyl acetate extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to produce white solid (0.6 gm, 35% in 3 steps) H1-NMR
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |